Aqueous Solubility Advantage of 2,3-Dihydropyrimidin-4-amine over Ester-Functionalized DHPM Analogs
2,3-Dihydropyrimidin-4-amine exhibits a predicted LogP of −1.73, substantially more hydrophilic than typical Biginelli-derived dihydropyrimidinones bearing C5 ester moieties, which display positive LogP values and reduced aqueous solubility . This difference arises from the compound's minimal substitution pattern and presence of three hydrogen bond donor and three hydrogen bond acceptor sites, conferring high aqueous compatibility essential for biochemical assay development .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = −1.73 |
| Comparator Or Baseline | Functionalized amino dihydropyrimidines (various substitution patterns): LogD at pH 7.4 ranges from −2.69 to positive values |
| Quantified Difference | ≥ 2–3 log unit shift toward hydrophilicity vs. ester- or aryl-substituted DHPM derivatives |
| Conditions | ACD/Labs Percepta Platform predicted values; pH 7.4 for LogD |
Why This Matters
Higher aqueous solubility directly impacts assay reproducibility and reduces the need for DMSO stock solutions that can confound biochemical screening results.
